1-Decarboxyl-1-(bromoacetyl) Norneovardenafil

Synthetic Intermediate PDE5 Inhibitor Chemical Modification

Sourcing authentic PDE5 inhibitor intermediates for impurity profiling remains challenging. 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil (CAS 358388-58-6) provides a definitive solution. · Reactive bromoacetyl handle enables selective, reproducible synthesis of Norneovardenafil for SAR studies. · Serves as a certified reference standard for developing specific LC-MS/MS or GC-MS methods to detect vardenafil analogues in dietary supplements. · Acts as a key impurity marker in vardenafil QC, ensuring batch compliance (contains up to 10% 1-chloroacetyl analogue).

Molecular Formula C19H21BrN4O3
Molecular Weight 433.3 g/mol
CAS No. 358388-58-6
Cat. No. B142940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
CAS358388-58-6
Synonyms2-[5-(Bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one; 
Molecular FormulaC19H21BrN4O3
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C
InChIInChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26)
InChIKeyMUNOBZQLXLCVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil Overview


1-Decarboxyl-1-(bromoacetyl) Norneovardenafil (CAS 358388-58-6) is a synthetic derivative of vardenafil, a phosphodiesterase type 5 (PDE5) inhibitor . This compound serves primarily as a key intermediate in the synthesis of Norneovardenafil (N824500) , an unapproved PDE5 inhibitor analogue often encountered as an adulterant in dietary supplements [1]. It is also utilized as an analytical reference standard for detecting vardenafil-related impurities and adulterants [2].

Limitations of Generic PDE5 Substitutes


As an advanced synthetic intermediate, 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil possesses a unique bromoacetyl functional group that is essential for subsequent chemical transformations. This structural feature enables its specific role in the preparation of Norneovardenafil, a target analyte in forensic and quality control assays . In contrast, commercially available PDE5 inhibitor APIs like sildenafil, tadalafil, or vardenafil lack this reactive moiety and cannot serve as direct precursors for the synthesis of these specific analogue compounds. Furthermore, analytical method development for detecting unapproved vardenafil analogues in dietary supplements relies on authentic reference standards of the exact compound, including intermediates, to ensure specificity and accuracy [1]. Using a different PDE5 inhibitor or analogue would introduce significant cross-reactivity errors and compromise method validity [2].

Differentiating Evidence from Analogues


Bromoacetyl Moiety Structural Differentiation

The compound's key differentiator is the presence of a reactive bromoacetyl group at the 1-position, absent in parent PDE5 inhibitors such as vardenafil (CAS 224785-90-4). This group enables specific nucleophilic substitution reactions, making it a critical intermediate in the synthesis of Norneovardenafil (N824500) . In contrast, the parent vardenafil molecule contains a piperazine ring with a sulfonamide group, rendering it unsuitable for the same synthetic pathway [1].

Synthetic Intermediate PDE5 Inhibitor Chemical Modification

PDE5 Inhibition Potency Comparison

While direct IC50 data for this specific compound is not publicly available, class-level inference from closely related PDE5 inhibitors suggests that modifications to the vardenafil core structure can significantly impact potency. For instance, vardenafil itself exhibits a mean IC50 of 0.1 nM for PDE5 [1], whereas sildenafil and tadalafil show IC50 values of 1.6 nM and 4.0 nM, respectively [1]. Norneovardenafil, the target molecule for which this compound serves as an intermediate, is also a potent PDE5 inhibitor, though its exact IC50 is not widely reported. The introduction of a bromoacetyl group may alter binding affinity, making this intermediate valuable for structure-activity relationship (SAR) studies.

PDE5 Inhibition IC50 In Vitro Pharmacology

Analytical Selectivity in Adulterant Detection

1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is structurally related to Norneovardenafil, which has been successfully employed as a hapten in the development of a group-specific immunoassay for detecting sildenafil-like adulterants [1]. The assay demonstrated cross-reactivity with vardenafil, sildenafil, and acetildenafil, with IC50 values of 5.7 µg/kg, 8.3 µg/kg, and 4.5 µg/kg, respectively [1]. The use of this intermediate as a reference standard in such assays is critical for ensuring accurate quantification and for distinguishing it from other structurally similar analogues that may co-elute or cross-react in non-specific methods [2].

Immunoassay Adulterant Screening Cross-Reactivity

Purity Profile and Impurity Control

Commercial preparations of this compound are often supplied with a known impurity profile, for instance, containing up to 10% of the 1-chloroacetyl analogue [1]. This information is critical for analytical method validation, as it allows laboratories to establish acceptance criteria for impurity levels and to ensure the accuracy of quantitative assays. In contrast, many other PDE5 inhibitor reference standards do not provide such detailed impurity specifications, leading to potential variability in analytical results .

Analytical Standard Impurity Profiling Method Validation

Research and QC Applications


Synthesis of Norneovardenafil and Analogues

Due to its reactive bromoacetyl group, this compound is an essential intermediate in the laboratory synthesis of Norneovardenafil, a compound of interest in PDE5 inhibitor research and a known adulterant . Its use allows for the controlled and reproducible synthesis of target molecules for structure-activity relationship (SAR) studies.

Adulterant Detection Reference Standard

Regulatory and forensic laboratories require authentic reference standards of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil to develop and validate sensitive and specific analytical methods (e.g., LC-MS/MS, GC-MS) for detecting this specific vardenafil analogue as an adulterant in herbal products and dietary supplements [1].

Impurity Profiling in Vardenafil Products

This compound serves as a key impurity marker in the quality control of vardenafil and its generic formulations. Its identification and quantification, guided by its known purity profile (e.g., presence of 1-chloroacetyl analogue), are critical for ensuring pharmaceutical product safety and compliance with regulatory standards [2].

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